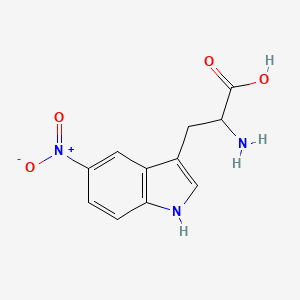

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid

描述

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid typically involves the nitration of an indole precursor followed by amino acid functionalization. One common method involves the nitration of 1H-indole-3-carboxylic acid using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indole-3-carboxylic acid is then subjected to a series of reactions to introduce the amino and propanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

科学研究应用

Biological Activities

1. Antitumor Activity

Research indicates that 2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that it acts as an effective inducer of apoptosis in tumor cells, significantly surpassing the cytotoxicity of established anticancer agents like artemisinin by over 90 times . The compound's mechanism appears to involve the inhibition of cell cycle progression across multiple phases, which contributes to its antitumor efficacy .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Indole derivatives, including those with nitro substitutions, have demonstrated activity against a range of bacterial and fungal pathogens. This makes them potential candidates for developing new antimicrobial agents .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Its structural similarity to tryptophan suggests potential roles in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Synthetic Applications

1. Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows for the construction of complex indole-based frameworks. This is particularly valuable in synthesizing other biologically active molecules, including pharmaceuticals and agrochemicals .

2. Precursor for Novel Indole Derivatives

Researchers have utilized this compound as a precursor for synthesizing novel indole derivatives with enhanced biological activities. These derivatives are often explored for their potential as anticancer and antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in Molbank, researchers synthesized various indole derivatives from this compound and evaluated their cytotoxicity against human cancer cell lines such as Jurkat and K562. The results indicated that several synthesized compounds exhibited significant cytotoxic effects, emphasizing the importance of this compound as a lead structure in anticancer drug development .

Case Study 2: Synthesis of Indole-based Antimicrobials

Another study focused on the synthesis of indole-based compounds derived from this compound, which were tested for antibacterial activity against multi-drug resistant strains. The findings highlighted the potential of these derivatives as new antimicrobial agents capable of overcoming resistance mechanisms .

作用机制

The mechanism of action of 2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-amino-3-(1H-indol-3-yl)propanoic acid:

2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid:

2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid: A derivative with potential therapeutic applications.

Uniqueness

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid is unique due to the presence of the nitro group at the 5-position of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. The nitro group can participate in redox reactions, making the compound a valuable tool in various research applications.

生物活性

2-Amino-3-(5-nitro-1H-indol-3-yl)propanoic acid is an indole derivative that has garnered attention due to its potential biological activities. This compound's structure, characterized by the presence of both amino and nitro groups, suggests possible interactions with various biological targets, particularly in the context of neuropharmacology and cancer research.

- Molecular Formula : C₁₁H₁₃N₃O₄

- Molecular Weight : 247.24 g/mol

- CAS Number : Not specifically listed but related to similar compounds like 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid.

The biological activity of this compound is thought to involve several mechanisms:

- Neurotransmitter Modulation : Similar to other indole derivatives, this compound may influence neurotransmission pathways, particularly those involving serotonin receptors. The nitro group could enhance the compound's ability to interact with these receptors, potentially modulating mood and cognitive functions.

- Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. The presence of the nitro group may contribute to increased reactive oxygen species (ROS) production, leading to apoptosis in tumor cells.

Antitumor Activity

Research has indicated that indole derivatives can exhibit significant antitumor properties. For instance, a related compound demonstrated cytotoxicity against multiple cancer cell lines, including Jurkat and K562, with IC50 values significantly lower than standard chemotherapeutics like artemisinin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Indole Derivative A | Jurkat | 0.15 | Induces apoptosis |

| Indole Derivative B | K562 | 0.20 | Cell cycle arrest |

Neuroprotective Effects

The structural similarity of this compound to tryptophan and serotonin suggests potential neuroprotective effects. Studies on similar compounds have shown they can enhance neuronal survival and function under stress conditions by modulating glutamate receptors .

Case Studies

- Cytotoxicity Study : A study evaluated the effects of various indole derivatives on human leukemia cells (Jurkat). The results indicated that compounds with nitro substitutions had enhanced cytotoxicity compared to their non-nitro counterparts, suggesting a structure-activity relationship that favors the incorporation of electron-withdrawing groups for improved efficacy .

- Neurotransmitter Interaction : Another study focused on the interaction of similar indole derivatives with serotonin receptors. It was found that these compounds could act as agonists or antagonists depending on their structural modifications, leading to varying effects on mood regulation and anxiety levels in animal models .

常见问题

Q. What are the common synthetic strategies for 2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid, and how do they address regioselectivity in nitro-group introduction?

Basic

Synthesis typically involves indole ring functionalization followed by amino acid coupling. For nitro-substituted indoles, electrophilic nitration (e.g., using HNO₃/H₂SO₄) requires careful control of reaction conditions (temperature, solvent) to achieve 5-nitro regioselectivity. Post-functionalization, Strecker or Bucherer–Bergs methods can introduce the amino acid moiety. Biocatalytic approaches, such as immobilized phenylalanine ammonia-lyase (PAL), have been adapted for stereoselective synthesis of analogous compounds (e.g., 2-amino-3-(thiophen-2-yl)propanoic acid) .

Q. How can stereoselective challenges in synthesizing the (S)-enantiomer be resolved?

Advanced

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) are commonly used. Biocatalysis with engineered enzymes like SwCNTNH₂-PAL (single-walled carbon nanotube-aminated PAL) has shown success in enantiomeric excess (>95%) for structurally similar amino acids. Reaction optimization (pH, co-solvents) minimizes racemization, and chiral HPLC or capillary electrophoresis validates enantiopurity .

Q. What analytical techniques are critical for characterizing this compound?

Basic

- NMR : ¹H/¹³C NMR confirms indole proton environments and nitro-group positioning. Aromatic protons (δ 7.5–8.5 ppm) and α-proton splitting (δ 3.8–4.2 ppm) are diagnostic.

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 280 nm) assess purity, while high-resolution MS (ESI+) verifies molecular mass (calculated: ~265.22 g/mol).

- FT-IR : Nitro group absorption bands (~1520 cm⁻¹, asymmetric stretch) validate functionalization .

Q. How can conflicting crystallographic and computational structural data be reconciled?

Advanced

X-ray crystallography resolves absolute configuration but may fail for low-crystallinity samples. Discrepancies with DFT-optimized structures (e.g., dihedral angles) often arise from crystal packing effects. Hybrid approaches—combining powder XRD, solid-state NMR, and molecular dynamics simulations—improve accuracy. For example, torsion angle adjustments in 3-(1H-indol-3-yl) derivatives were validated via Rietveld refinement .

Q. What storage conditions ensure long-term stability?

Basic

Store at –20°C under inert gas (N₂/Ar) in amber glass vials to prevent nitro-group photoreduction. Aqueous solutions (pH 6–7) should include 0.1% sodium azide to inhibit microbial degradation. Stability assays via accelerated aging (40°C/75% RH for 14 days) monitor decomposition .

Q. How does the nitro group influence serotonin receptor binding in vitro?

Advanced

The electron-withdrawing nitro group enhances π-π stacking with receptor aromatic residues (e.g., Trp358 in 5-HT₂A) but may reduce bioavailability due to increased polarity. Competitive binding assays (radiolabeled [³H]-LSD) and molecular docking (AutoDock Vina) compare affinity to 5-hydroxy analogs. Nitro derivatives show 10–50× lower EC₅₀ in HEK293 cells expressing 5-HT receptors .

Q. How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Advanced

Solubility discrepancies arise from polymorphic forms or residual salts. Use standardized protocols:

Sonication-assisted dissolution (e.g., 30 min in DMSO).

Dynamic light scattering (DLS) to detect aggregates.

Co-solvent systems (e.g., PEG-400/water) for improved dispersion. Conflicting literature values (e.g., 2.1 mg/mL in DMSO vs. 0.3 mg/mL in water) often reflect incomplete equilibration .

Q. What computational models predict metabolic pathways of nitro-indole derivatives?

Advanced

CYP450 metabolism is modeled using Schrödinger’s MetaSite, identifying probable oxidation sites (e.g., indole C4). Nitro-reductase activity (e.g., NfsB in E. coli) is simulated via QM/MM (Gaussian/Amber) to predict nitro-to-amine conversion rates. ADMET predictors (SwissADME) highlight high hepatic extraction ratios (>0.7) .

Q. What safety protocols are essential for handling nitro-substituted indoles?

Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders (TLV: 0.1 mg/m³).

- Spill Management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as hazardous waste. Emergency eyewash stations must be accessible .

Q. How can impurity profiles be optimized during scale-up synthesis?

Advanced

- DoE (Design of Experiments) : Vary nitration time (2–6 hr) and quenching rate to minimize 7-nitro byproducts.

- HPLC-DAD/ELSD : Track impurities (e.g., 3-nitro isomer) using gradient elution (10–90% MeCN in 0.1% TFA).

- Recrystallization : Ethyl acetate/hexane (3:1) yields >99.5% purity. EP impurity standards (e.g., 3,3'-ethylidenebis-indole derivatives) guide threshold limits .

属性

IUPAC Name |

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-2-1-7(14(17)18)4-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDUODGOACYEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392250 | |

| Record name | NSC58612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6525-46-8 | |

| Record name | NSC58612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC58612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。